Ethyl 2-methoxy-5-methylnicotinate

Description

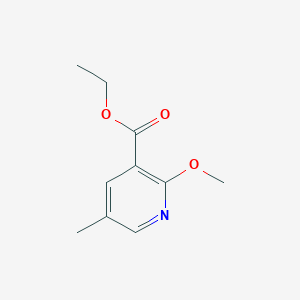

Ethyl 2-methoxy-5-methylnicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the 3-position, a methoxy (-OCH₃) substituent at the 2-position, and a methyl (-CH₃) group at the 5-position of the pyridine ring. The methoxy group’s electron-donating nature and the methyl group’s steric effects may influence reactivity, solubility, and stability compared to analogs with different substituents.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-methoxy-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)6-11-9(8)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

UFLYYBRFEVSXQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Beta-Aminocrotonic Acid Ester and Tetraethoxypropane Route

A robust and high-yielding method for preparing ethyl 2-methylnicotinate, which can be adapted for ethyl 2-methoxy-5-methylnicotinate, involves the following key steps:

Step 1: Formation of Intermediate Aldehyde

- React 1,1,3,3-tetraethoxypropane with an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid) in an aqueous or alcoholic medium.

- Typical conditions: 40–45 °C for 3–4 hours.

- This step generates an aldehyde intermediate necessary for subsequent condensation.

Step 2: Condensation with Beta-Aminocrotonic Acid Ethyl Ester

- Add beta-aminocrotonic acid ethyl ester and ethanol to the reaction mixture.

- Maintain reaction temperature at 50–60 °C for 6–7 hours.

- This step forms the nicotinate ester backbone with methyl substitution.

Step 3: Workup and Purification

- Concentrate the reaction mixture under reduced pressure.

- Neutralize with aqueous sodium carbonate or sodium hydroxide to pH 6–7.

- Extract with ethyl acetate (5–7 times the mass of beta-aminocrotonic acid ethyl ester).

- Wash organic layer with water.

- Concentrate and purify by distillation under vacuum.

- Yields range from 65% to 68% with purity above 98%.

Example Data Table for Ethyl 2-methylnicotinate Synthesis (Adapted for Methoxy Derivative):

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Acid catalyst | HCl (20–30%) or p-Toluenesulfonic acid (30%) | Catalyst for aldehyde formation |

| Reaction temperature (Step 1) | 40–45 °C | Controlled to optimize conversion |

| Reaction time (Step 1) | 3–4 hours | Ensures complete aldehyde formation |

| Beta-aminocrotonic acid ester molar ratio | 1.0 | Stoichiometric with aldehyde |

| Solvent (Step 2) | Ethanol | Acts as solvent and esterifying agent |

| Reaction temperature (Step 2) | 50–60 °C | Promotes condensation |

| Reaction time (Step 2) | 6–7 hours | Sufficient for complete reaction |

| pH adjustment | 6.0–7.0 | Neutralization for extraction |

| Extraction solvent | Ethyl acetate (5–7× mass) | Efficient organic extraction |

| Yield | 65–68% | High yield for this method |

| Purity (GC area normalization) | >98% | High purity product |

Nuclear Magnetic Resonance (NMR) Characterization:

- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) typically shows:

- Aromatic protons at δ 8.59–8.60 (dd), 8.18–8.19 (dd), and 7.20–7.21 (dd)

- Ethyl ester quartet at δ 4.37–4.38 (q, J = 7.1 Hz)

- Methyl substituent singlet at δ 2.83–2.84 (s, 3H)

- Ethyl ester triplet at δ 1.39–1.40 (t, J = 7.1 Hz)

These data confirm the successful synthesis of the nicotinate ester with methyl substitution.

Alternative Preparation via Oxidation of 2-Methyl-5-ethylpyridine

Another method reported involves oxidation of 2-methyl-5-ethylpyridine using sulfuric acid and nitric acid at elevated temperatures:

- Mix 1 mole of 2-methyl-5-ethylpyridine with 1–5 moles of sulfuric acid (20–100%) at 0–100 °C.

- Heat mixture to 140–225 °C, preferably 150–170 °C.

- Add nitric acid (20–70%) continuously (3–10 moles per mole of pyridine).

- Maintain temperature and distill off water and nitric acid formed.

- Reaction time: 2–11 hours, typically 5–7 hours.

- Final product is isolated after distillation.

This method is more suitable for large-scale industrial preparation but may require careful handling of corrosive reagents and high temperatures.

Notes on Methoxy Substitution

The introduction of a methoxy group at the 2-position (to form this compound) typically requires:

- Starting from a 2-methoxypyridine derivative or

- Post-synthetic methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Beta-aminocrotonic acid ester route | 65–68 | >98 | Mild temperatures (40–60 °C), 6–7 h | High purity, moderate yield, mild conditions | Requires multi-step synthesis |

| Oxidation of 2-methyl-5-ethylpyridine | Variable | Not specified | High temperature (140–225 °C), corrosive acids | Suitable for industrial scale | Harsh conditions, corrosive reagents |

| Methylation of hydroxy precursors (inferred) | Variable | Dependent on method | Requires methylating agents, basic conditions | Enables methoxy group introduction | Additional synthetic step needed |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-methoxy-5-methylnicotinic acid.

Reduction: Formation of 2-methoxy-5-methylpyridine-3-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-methoxy-5-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Data for this compound are inferred from structural analogs due to absence in provided evidence.

Substituent Effects on Reactivity and Properties

Ethyl 2-Chloro-5-Methylnicotinate

- The 2-chloro substituent is strongly electron-withdrawing, enhancing the pyridine ring’s electrophilicity. This increases susceptibility to nucleophilic aromatic substitution (e.g., replacement of Cl with amines or alkoxides).

- Compared to the methoxy analog, the chloro derivative has higher molecular weight (199.63 vs. ~195.22) and likely lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

Ethyl 2-Methyl-5-Nitronicotinate The 5-nitro group (-NO₂) is a potent electron-withdrawing group, polarizing the ring and directing electrophilic attacks to meta/para positions. This contrasts with the methoxy group’s electron-donating nature, which activates the ring for electrophilic substitution at ortho/para positions. The nitro group increases molecular weight (210.19) and may reduce thermal stability compared to the methoxy analog. Such compounds are often intermediates for synthesizing amines via reduction.

2-Methoxy-5-Methylnicotinaldehyde

- The aldehyde (-CHO) group at the 3-position (vs. the ethyl ester in the target compound) introduces distinct reactivity, such as participation in condensation reactions (e.g., forming Schiff bases).

- Lower molecular weight (151.16) and higher polarity compared to ester analogs may enhance solubility in protic solvents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-methoxy-5-methylnicotinate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via esterification of 2-methoxy-5-methylnicotinic acid with ethanol, typically using acid catalysts (e.g., sulfuric acid). Optimization involves adjusting molar ratios (e.g., 1:3 acid-to-ethanol), temperature control (60–80°C), and reaction time (6–12 hours). Catalytic methods like Steglich esterification (DCC/DMAP) may improve yields under milder conditions .

- Critical Parameters : Monitor pH and intermediate purity via TLC or HPLC. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Approach :

- NMR : H and C NMR confirm the ester group (δ ~4.3 ppm for ethyl CH, δ ~165 ppm for carbonyl) and methoxy/methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 195.1).

- IR : Absorbance at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester).

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How do the methoxy and methyl substituents influence the compound’s reactivity and biological activity?

- Steric and Electronic Effects :

- The methoxy group at position 2 enhances electron density on the pyridine ring, affecting nucleophilic substitution.

- The methyl group at position 5 increases lipophilicity, potentially improving membrane permeability in biological systems.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Systematic Analysis :

- Conduct controlled stability studies under varying pH, temperature, and humidity.

- Use differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Compare findings with structurally related esters (e.g., ethyl nicotinate) to identify trends .

Q. What reaction mechanisms underlie the oxidation of this compound to nitro derivatives?

- Proposed Pathway :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.